5-Formylcytosine
Overview
Description
5-Formylcytosine, also known as 5fC, is a rare base found in mammalian DNA and thought to be involved in active DNA demethylation . It can be a stable DNA modification in mammals and alters the structure of the DNA double helix .
Synthesis Analysis
5fC is formed by oxidation of 5-Hydroxymethylcytosine (5hmC) a reaction mediated by TET enzymes . There are methods for whole-genome analysis of 5fC based on selective chemical labeling of 5fC and subsequent C-to-T transition during PCR .
Molecular Structure Analysis
The 5-formyl group is located in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the amino group in the N4 position . This modification increases the base stacking between the 5fC and the neighboring bases while not causing significant global and local structure perturbations .
Chemical Reactions Analysis
5fC can be effectively fluorogenically labeled by hydrazine, amine, amidoxyl, and indole derivatives . The loss of the exocyclic 4-amino group in 5fC causes the incorporation of dATP through base pairing with the generated nucleobase during polymerase extension .
Physical And Chemical Properties Analysis
5fC has a molecular formula of C5H5N3O2 . It is broadly distributed across the mammalian genome, although it is much more rarely occurring . The specific concentration values vary significantly depending on the cell type .
Scientific Research Applications
Stability and Functional Roles in DNA 5-Formylcytosine (5fC) is recognized as a stable DNA modification in mammals, distinct from 5-hydroxymethylcytosine (5hmC). This stability indicates that 5fC may have roles in DNA beyond merely being a demethylation intermediate, suggesting a direct involvement in the regulation of genomic functions (Bachman et al., 2015).
DNA-Protein Cross-Linking and Genome Regulation 5fC forms DNA-protein conjugates with nuclear proteins and plays a role in epigenetic signaling by affecting DNA-protein interactions, transcriptional regulation, and chromatin remodeling. Such DNA-protein cross-links involving 5fC are reversible, suggesting a dynamic role in transcriptional regulation and potential implications for DNA replication and repair mechanisms (Ji et al., 2017), (Ji et al., 2018).
Chemical Intervention and Analytical Tools Technological advancements have enabled the development of programmable probes for recognizing and analyzing 5fC in DNA. These probes leverage the unique chemical properties of 5fC, providing new avenues for epigenetic studies and expanding the understanding of 5fC's role in genome regulation. Such chemical tools offer selective recognition and quantification of 5fC, aiding in the exploration of its biological functions and potential applications (Giess et al., 2019), (Xu et al., 2014).
Biochemical and Structural Insights 5fC influences the physical properties of DNA, affecting its melting process, stability, and conformation. The presence of 5fC in DNA results in unique structural configurations, distinct from other cytosine modifications. This structural influence extends to the local and global conformation of DNA, which is crucial for understanding its interactions with various proteins and its role in the regulation of gene expression (Raiber et al., 2014), (Dubini et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSISDGOVSHJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336487 | |
Record name | 5-Formylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylcytosine | |
CAS RN |
4425-59-6 | |
Record name | 5-Formylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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